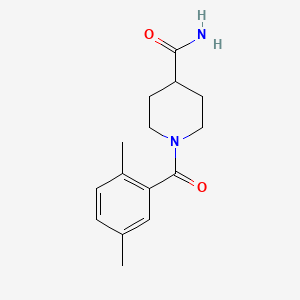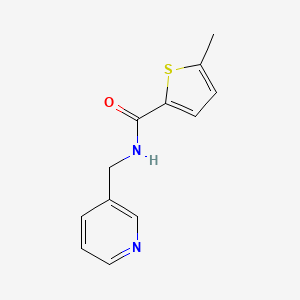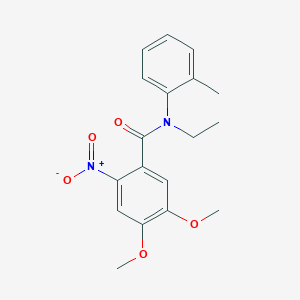![molecular formula C20H19N5 B5731999 N-{4-[(1-naphthylmethyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5731999.png)
N-{4-[(1-naphthylmethyl)amino]benzyl}-1H-1,2,4-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(1-naphthylmethyl)amino]benzyl}-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is a triazole derivative that exhibits a wide range of biological activities, making it a promising candidate for drug development and other applications.
Mécanisme D'action
The mechanism of action of N-{4-[(1-naphthylmethyl)amino]benzyl}-1H-1,2,4-triazol-5-amine is not fully understood. However, it is believed to exert its biological effects by inhibiting certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and microorganisms.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis, inhibits cell cycle progression, and reduces the expression of certain oncogenes. In microorganisms, it disrupts cell wall synthesis, inhibits protein synthesis, and interferes with DNA replication and transcription.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(1-naphthylmethyl)amino]benzyl}-1H-1,2,4-triazol-5-amine has several advantages for lab experiments. It is readily available, easy to synthesize, and exhibits a wide range of biological activities. However, its use in lab experiments is limited by its low solubility in water and some organic solvents, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of N-{4-[(1-naphthylmethyl)amino]benzyl}-1H-1,2,4-triazol-5-amine. These include:
1. Further studies on the mechanism of action of this compound to identify its molecular targets and signaling pathways.
2. Development of new derivatives of this compound with improved solubility, bioavailability, and efficacy.
3. Evaluation of the potential of this compound for the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
4. Investigation of the potential of this compound for use in agriculture as a pesticide or herbicide.
5. Exploration of the potential of this compound for use in industry as a catalyst or chemical intermediate.
In conclusion, this compound is a promising compound with a wide range of potential applications in various fields of science. Further research is needed to fully understand its mechanism of action and to develop new derivatives with improved properties.
Méthodes De Synthèse
The synthesis of N-{4-[(1-naphthylmethyl)amino]benzyl}-1H-1,2,4-triazol-5-amine involves the reaction of 4-[(1-naphthylmethyl)amino]benzaldehyde with 4-amino-1,2,4-triazole in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yields.
Applications De Recherche Scientifique
N-{4-[(1-naphthylmethyl)amino]benzyl}-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in various fields of science. In medicine, this compound has been shown to exhibit significant anticancer activity against various types of cancer cells. It has also been found to possess antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new antibiotics and antiviral drugs.
Propriétés
IUPAC Name |
N-[[4-(naphthalen-1-ylmethylamino)phenyl]methyl]-1H-1,2,4-triazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-2-7-19-16(4-1)5-3-6-17(19)13-21-18-10-8-15(9-11-18)12-22-20-23-14-24-25-20/h1-11,14,21H,12-13H2,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEROXRHTGXSPLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC3=CC=C(C=C3)CNC4=NC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-acryloyl-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5731922.png)




![2-[(2-chloro-6-nitrobenzyl)thio]pyridine](/img/structure/B5731953.png)
![2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5731967.png)

![ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate](/img/structure/B5731992.png)
![3-bromo-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5731993.png)


![3,4-dimethoxy-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5732020.png)
